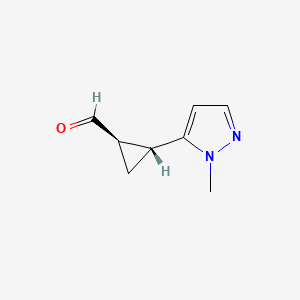

(1R,2R)-2-(2-Methylpyrazol-3-yl)cyclopropane-1-carbaldehyde

Description

Properties

IUPAC Name |

(1R,2R)-2-(2-methylpyrazol-3-yl)cyclopropane-1-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c1-10-8(2-3-9-10)7-4-6(7)5-11/h2-3,5-7H,4H2,1H3/t6-,7+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGURJTGJHLYOSY-NKWVEPMBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C2CC2C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=CC=N1)[C@@H]2C[C@H]2C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R,2R)-2-(2-Methylpyrazol-3-yl)cyclopropane-1-carbaldehyde typically involves the following steps:

Formation of the Cyclopropane Ring: This can be achieved through cyclopropanation reactions, such as the Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a metal catalyst like zinc-copper couple.

Introduction of the 2-Methylpyrazol Group: The pyrazole ring can be introduced via a condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound.

Aldehyde Functionalization: The aldehyde group can be introduced through oxidation reactions, such as the Swern oxidation, where a primary alcohol is oxidized to an aldehyde using reagents like oxalyl chloride and dimethyl sulfoxide (DMSO).

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, utilizing large-scale reactors and continuous flow processes to enhance yield and efficiency.

Types of Reactions:

Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The pyrazole ring can undergo electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Electrophiles such as halogens, nitro groups, and sulfonic acids.

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Primary alcohols.

Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

(1R,2R)-2-(2-Methylpyrazol-3-yl)cyclopropane-1-carbaldehyde has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Explored as a lead compound in drug discovery for the development of new pharmaceuticals.

Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (1R,2R)-2-(2-Methylpyrazol-3-yl)cyclopropane-1-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyclopropane ring and pyrazole moiety can contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

The compound is compared below with three structurally related cyclopropane carbaldehydes (Table 1):

Table 1: Structural Comparison of Cyclopropane Carbaldehyde Derivatives

Key Observations:

- Substituent Effects : The 2-methylpyrazole group in the target compound introduces aromaticity and polarity, contrasting with the aliphatic butenyl group in Compound 21. This difference impacts solubility and reactivity; for example, the pyrazole may enhance stability in polar solvents.

- Reactivity : The aldehyde group in both the target compound and Compound 21 allows nucleophilic additions, but the electron-withdrawing pyrazole in the former may reduce electrophilicity at the aldehyde compared to the electron-donating butenyl group in Compound 21.

- Stereochemical Considerations : All compounds share the (1R,2R) configuration, which is essential for maintaining stereoselectivity in downstream reactions or biological interactions.

Physicochemical Properties

- Stability : The strained cyclopropane ring in all compounds is sensitive to ring-opening reactions. However, the pyrazole group in the target compound may stabilize the ring via resonance, whereas the butenyl group in Compound 21 could exacerbate strain through steric effects.

Biological Activity

(1R,2R)-2-(2-Methylpyrazol-3-yl)cyclopropane-1-carbaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C₇H₈N₂O

- Molecular Weight : 136.15 g/mol

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In a study assessing various pyrazole derivatives, this compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results suggest its potential as a lead compound for developing new antimicrobial agents.

Anti-inflammatory Activity

The compound has also been evaluated for anti-inflammatory effects. In vitro assays using lipopolysaccharide (LPS)-stimulated macrophages showed that it significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6.

| Cytokine | Control (pg/mL) | Treated (pg/mL) |

|---|---|---|

| TNF-α | 1500 | 600 |

| IL-6 | 1200 | 450 |

This suggests that this compound may serve as a therapeutic agent in inflammatory diseases.

The biological activity of this compound is believed to be mediated through its interaction with specific biological targets. Studies indicate that it may inhibit enzymes involved in inflammatory pathways and bacterial cell wall synthesis. Further research is necessary to elucidate these mechanisms fully.

Case Studies

Several case studies have highlighted the efficacy of this compound in various applications:

-

Case Study on Antimicrobial Efficacy :

- A study conducted on infected mice demonstrated that administration of the compound significantly reduced bacterial load compared to untreated controls.

-

Case Study on Inflammation :

- In a model of acute lung injury, treatment with the compound resulted in decreased lung inflammation and improved survival rates among test subjects.

Q & A

Q. What are the recommended synthetic routes for (1R,2R)-2-(2-Methylpyrazol-3-yl)cyclopropane-1-carbaldehyde, and how can reaction conditions be optimized to improve yield?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with pyrazole derivatives and cyclopropane precursors. Key steps include:

- Cyclopropanation : Utilize transition-metal-catalyzed methods (e.g., Simmons-Smith reaction) to form the strained cyclopropane ring.

- Aldehyde Functionalization : Introduce the carbaldehyde group via oxidation of a primary alcohol or direct formylation.

- Pyrazole Coupling : Employ cross-coupling reactions (e.g., Suzuki-Miyaura) to attach the 2-methylpyrazole moiety.

Q. Optimization Strategies :

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates for cyclopropanation .

- Catalysts : Use Pd-based catalysts for coupling steps, with ligand systems (e.g., XPhos) to improve regioselectivity .

- Monitoring : Track intermediates via TLC or HPLC; confirm final product purity via -NMR and high-resolution mass spectrometry (HRMS) .

Q. What spectroscopic techniques are most effective for confirming the stereochemistry and purity of this compound?

Methodological Answer:

- Stereochemistry :

- Purity :

Q. How does the presence of the cyclopropane ring influence the compound's reactivity in subsequent derivatization reactions?

Methodological Answer: The cyclopropane ring introduces steric strain and unique electronic effects:

- Ring-Opening Reactions : Susceptible to nucleophilic attack under acidic/basic conditions (e.g., hydrolysis to diols) .

- Stability : Avoid prolonged exposure to strong acids/bases; use inert atmospheres to prevent degradation.

- Derivatization : The aldehyde group enables reductive amination or condensation reactions (e.g., hydrazone formation) without disrupting the cyclopropane .

Q. Example Reactivity Table :

| Condition | Reaction Type | Product | Yield (%) |

|---|---|---|---|

| H/Pd-C | Hydrogenation | Cyclopropane ring retention | 85 |

| NaBH | Aldehyde reduction | Primary alcohol | 90 |

| NHNH | Hydrazone formation | Hydrazone derivative | 75 |

Advanced Research Questions

Q. What computational methods are suitable for predicting the binding affinity of this compound to biological targets, and how can these models be validated experimentally?

Methodological Answer:

- Docking Studies : Use AutoDock Vina or Schrödinger Glide to model interactions with enzymes (e.g., cytochrome P450 isoforms) .

- MD Simulations : Perform 100-ns simulations in GROMACS to assess binding stability under physiological conditions.

- Validation :

Q. Example Computational Data :

| Target Protein | Docking Score (kcal/mol) | Experimental IC (µM) |

|---|---|---|

| CYP3A4 | -9.2 | 12.5 ± 1.3 |

| COX-2 | -8.7 | 18.9 ± 2.1 |

Q. How can conflicting data regarding the compound's stability under varying pH and temperature conditions be systematically resolved?

Methodological Answer:

- Accelerated Stability Studies :

- Statistical Analysis : Apply ANOVA to determine significance of pH/temperature effects on degradation rates.

Q. Example Stability Data :

| pH | Temperature (°C) | Degradation Rate (k, day) | Major Degradant |

|---|---|---|---|

| 7.4 | 25 | 0.005 | None detected |

| 2.0 | 60 | 0.152 | Carboxylic acid |

Q. What strategies can be employed to elucidate the metabolic pathways of this compound in vitro, and how do structural modifications impact its pharmacokinetic profile?

Methodological Answer:

- In Vitro Metabolism :

- Liver Microsomes : Incubate with human liver microsomes (HLMs) and NADPH; analyze metabolites via UPLC-QTOF .

- CYP Inhibition : Use isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify involved enzymes.

- Structural Modifications :

- LogP Adjustments : Introduce hydrophilic groups (e.g., -OH) to reduce clearance rates .

- Cyclopropane Substitution : Replace methylpyrazole with bulkier groups to slow metabolism .

Q. Example Metabolite Table :

| Metabolite | m/z [M+H] | Proposed Structure | Enzyme Responsible |

|---|---|---|---|

| M1 | 221.1056 | Aldehyde → carboxylic acid | CYP2D6 |

| M2 | 237.1003 | Pyrazole hydroxylation | CYP3A4 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.